![molecular formula C7H10N2O B1370559 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol CAS No. 1100750-16-0](/img/structure/B1370559.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
Übersicht
Beschreibung
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol is a compound that has been studied for its potential biological activities . It has been used in the synthesis of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, which have shown promising antibacterial activity .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives in 80–92% yield .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol is confirmed by 1H, 13C NMR, Mass and IR spectral data . The InChI code for this compound is 1S/C7H10N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h3-4,6,10H,1-2,5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol include a molecular weight of 138.17 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Stability
- Conformationally Constrained Inhibitors : The compound is used in synthesizing conformationally restricted farnesyltransferase inhibitor analogues. These analogues demonstrate improved in vivo metabolic stability (Dinsmore et al., 2000).
Catalytic and Synthesis Methods
- Enantioselective Synthesis : It is utilized in the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines via hydrogenation, offering a method that forgoes the need for protecting or activating groups and provides complete regioselectivity and good yields (Schlepphorst et al., 2018).
- Tandem Hydroformylation-Cyclization : A novel one-pot catalytic synthesis of bicyclic imidazole derivatives is achieved using a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).
Biological and Pharmacological Applications
- Antagonist for 5-HT3 Receptor : Derivatives of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol show potential as 5-hydroxytryptamine (5-HT3) receptor antagonists, which may be useful in treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).
Agrichemical Research
- Insecticidal Activities : This compound is used in synthesizing derivatives with significant insecticidal activities against pests like pea aphids and brown planthoppers. The activities are influenced by the substituents and their positions (Zhang et al., 2010; Liu et al., 2016) (Liu et al., 2016).
Chemical Properties and Applications
- Photophysical Properties : The compound forms part of a series of organic dyes with intense fluorescence and large Stokes shifts, demonstrating potential in photophysical applications (Marchesi et al., 2019).
- Antifungal Activity : Derivatives of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol show selective antifungal activity against Candida species, with some compounds showing no in vitro toxicity at effective concentrations (Ozdemir et al., 2010).
Antibacterial Research
- Antibacterial Activity : Novel derivatives display significant antibacterial activity against pathogens like E. coli and S. aureus, suggesting potential in antimicrobial research (Kethireddy et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to better understand the compound’s mechanism of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol’s mechanism of action, it’s difficult to discuss how these factors might impact this compound .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXYDBADRJEYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649088 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol | |
CAS RN |
1100750-16-0 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



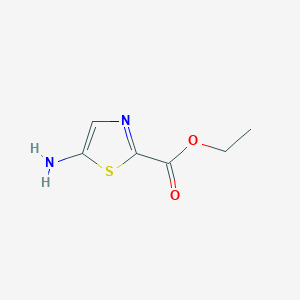
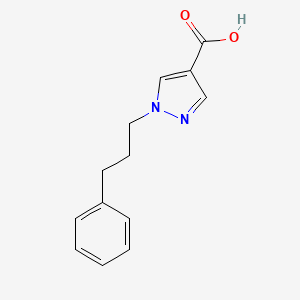
![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)
![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)


![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370489.png)
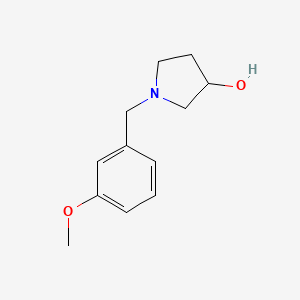
![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)
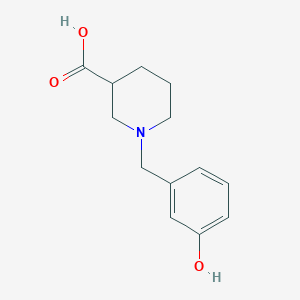
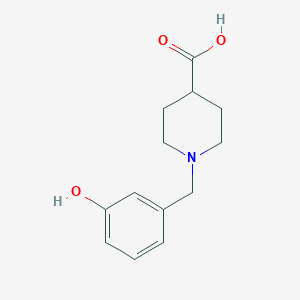
![3-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370497.png)